

Leucocianidol vs catechin biological activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Leucocianidol

CAS No.: 93527-39-0

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Chemical Properties and Bioactivity at a Glance

The table below summarizes the core characteristics and reported bioactivities of **leucocianidol** and catechin.

Feature	Leucocianidol (Leucoanthocyanidin)	Catechin
IUPAC Name	(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol [1]	Not explicitly listed in results; multiple isomers exist (e.g., (+)-Catechin, (-)-Epicatechin) [2].
PubChem CID	440833 [3]	9064 (for Cianidanol, a synonym) [3]
Molecular Formula	C ₁₅ H ₁₄ O ₇ [3]	C ₁₅ H ₁₄ O ₆ (for Cianidanol) [3]
Molecular Weight	306.29 g/mol [3]	290.29 g/mol (for Cianidanol) [3]
Drug Likeness (Oral Bioavailability)	30.84% [3]	54.83% (for Cianidanol) [3]
Key Reported Biological Activities	Antiviral (Herpes) [4], potential for Hepatocellular Carcinoma (HCC) [3]	Antioxidant [5] [6], Anti-inflammatory [5], Antimicrobial [6] [5], potential for

Feature	Leucocianidol (Leucoanthocyanidin)	Catechin
		Hepatocellular Carcinoma (HCC) [3], Cardioprotective [7]
Primary Molecular Targets (from studies)	Herpesvirus Thymidine Kinase & Protease [4], Hub genes in HCC (e.g., STAT3, MAPK3) [3]	Hub genes in HCC (e.g., STAT3, MAPK3) [3], Bacterial cell membranes & DNA [6], Endothelial nitric oxide signaling [7]

Quantitative Experimental Data Comparison

This table consolidates key experimental findings, highlighting the different focuses of research for each compound.

Assay / Parameter	Leucocianidol	Catechin / (+)-Catechin gallate
Binding Affinity (Molecular Docking)	Strong binding to Herpes Thymidine Kinase [4]	-8.9 kcal/mol with STAT3 [3]
Molecular Docking Score	Not quantitatively specified [4]	-8.9 kcal/mol with SRC [3]
Cell Viability Assay (IC50)	Not reported in search results	-10.2 kcal/mol with MAPK3 [3]
Cell Viability Assay (IC50)	Not reported in search results	Significant reduction in HepG2 (liver cancer) cells [3]
Antibacterial Activity (MIC)	Not reported in search results	IC50 10-14 µg/mL (as Cat-HPβCD complex) in MCF-7 breast cancer cells [8]
Antioxidant Activity	Not reported in search results	1-2 mg/mL (against <i>E. coli</i>) [6]

Assay / Parameter	Leucocianidol	Catechin / (+)-Catechin gallate
Toxicity (In silico)	Minimal toxicity risks, favorable pharmacokinetics [4]	Increased with concentration (0.5 to 32 µg/mL) [5] Considered safe by FDA; favorable computational toxicity profile [6]

Detailed Experimental Protocols

For researchers looking to replicate or understand the basis of these findings, here are the methodologies from key studies.

Computational Screening of Leucocianidol against Herpes Virus

This study used a suite of *in silico* tools to evaluate **leucocianidol**'s potential.

- **Molecular Docking:** The interaction between **leucocianidol** and two herpesvirus enzymes (Thymidine Kinase and Type II Protease) was simulated to predict binding affinity and pose [4].
- **ADME/Toxicity Prediction:** Computational models were used to analyze the Absorption, Distribution, Metabolism, and Excretion properties, along with potential toxicity, showing high gastrointestinal absorption and minimal toxicity risks [4].
- **Density Functional Theory (DFT):** This quantum mechanical method was employed to calculate the compound's electronic properties and structural stability, providing insights into its reactivity [4].
- **Molecular Dynamics (MD) Simulations:** The stability of the **leucocianidol**-protein complexes was assessed under simulated physiological conditions (e.g., 310 K, 1 atm) for 100 nanoseconds, revealing stable interactions with minimal fluctuations [4].

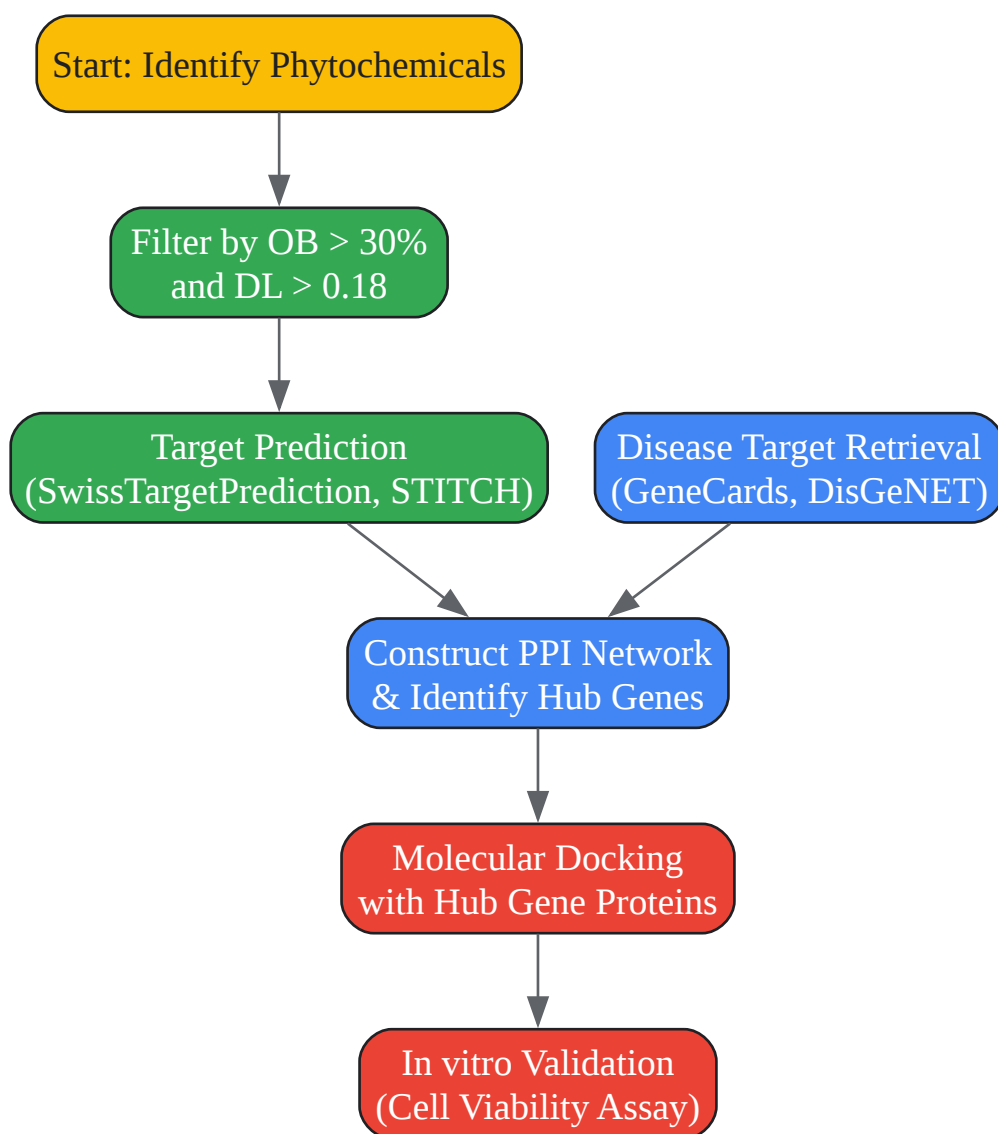
Network Pharmacology & Molecular Docking for HCC

This approach identified multi-target mechanisms against Hepatocellular Carcinoma (HCC) for compounds from *Bergenia* species, including **leucocianidol** and (+)-catechin gallate (a catechin derivative).

- **Compound Screening:** Phytochemicals were filtered based on **oral bioavailability (OB > 30%)** and **drug-likeness (DL > 0.18)** [3].

- **Target Prediction:** Gene targets for the compounds and for HCC were retrieved from SwissTargetPrediction, STITCH, GeneCards, and DisGeNET databases. Overlapping genes were considered potential targets [3].
- **Network Analysis:** Protein-Protein Interaction (PPI) networks were built using STRING and analyzed with Cytoscape to identify hub genes like STAT3, MAPK3, and SRC [3].
- **Validation via Docking:** Molecular docking was performed to confirm the binding of the top compounds (+)-catechin gallate and β -sitosterol to the hub gene proteins [3].
- **In vitro Validation:** The cytotoxic activity of the top compounds was tested on HepG2 liver cancer cells using a cell viability assay (e.g., MTT) after 24 hours of treatment [3].

This workflow for network pharmacology and docking is summarized in the diagram below:



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Antimicrobial and Therapeutic Potential

Research into the applications of these compounds reveals distinct pathways.

- **Catechin as an Antimicrobial Agent:** Catechins exhibit a **broad spectrum of biological activities**. Their antimicrobial mechanism is well-studied, including **disruption of bacterial cell walls and membranes**, suppression of virulence factors, and induction of **DNA damage** through oxidative stress [6]. They are effective against Gram-positive bacteria like *Staphylococcus aureus* and have synergism with antibiotics [5] [6].
- **Leucocianidol's Targeted Antiviral Action:** In contrast, current research on **leucocianidol** points to a more specialized, high-potential application as an **antiviral agent**, specifically against the herpes virus, by targeting essential viral enzymes [4]. Its activity against HCC was identified as part of a multi-compound study, but dedicated research is still needed [3].

Conclusion for Research and Development

In summary, the current scientific evidence suggests:

- **Catechin** is a more broadly studied compound with **multi-faceted applications**, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. Its higher oral bioavailability and favorable safety profile make it a strong candidate for nutraceutical and cosmetic development [3] [5] [6].
- **Leucocianidol** presents as a highly specific **lead compound for anti-herpetic drug development**. Its strong binding to viral targets and favorable computational ADMET profile are promising, but it requires further *in vitro* and *in vivo* validation to confirm its efficacy and safety [4].

The choice between them depends entirely on the therapeutic target. For antimicrobial or general antioxidant formulations, catechin has a stronger evidence base. For targeted antiviral therapy, particularly against herpes, **leucocianidol** represents an exciting, though less validated, candidate.

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References

1. Comparative analysis of the reactivity of anthocyanidins ... [pmc.ncbi.nlm.nih.gov]
2. Flavanols from Nature: A Phytochemistry and Biological ... [mdpi.com]
3. Underlying Mechanisms of *Bergenia* spp. to Treat ... [pmc.ncbi.nlm.nih.gov]
4. 7.95 [jetir.org]
5. Comparative study of anti-inflammatory, antioxidant and ... [sciencedirect.com]
6. Catechins as Antimicrobial Agents and Their Contribution ... [mdpi.com]
7. Natural Dietary Polyphenolic Compounds Cause ... [sciencedirect.com]
8. Enhancement of the Biological Activity of Catechin from ... [espublisher.com]

To cite this document: Smolecule. [Leucocianidol vs catechin biological activity comparison].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b605626#leucocianidol-vs-catechin-biological-activity-comparison>]

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